cis-11,14,17-Eicosatrienoic acid sodium salt
Overview
Description
cis-11,14,17-Eicosatrienoic acid sodium salt: is a polyunsaturated fatty acid salt. It is a derivative of cis-11,14,17-Eicosatrienoic acid, which is a rare omega-3 fatty acid. This compound is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-11,14,17-Eicosatrienoic acid sodium salt typically involves the esterification of cis-11,14,17-Eicosatrienoic acid followed by saponification. The esterification can be carried out using methanol and a strong acid catalyst like sulfuric acid. The resulting methyl ester is then saponified using sodium hydroxide to yield the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for esterification and saponification, followed by purification steps such as distillation and crystallization to obtain the pure sodium salt.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-11,14,17-Eicosatrienoic acid sodium salt can undergo oxidation reactions, leading to the formation of various oxidized fatty acid derivatives.
Reduction: The compound can be reduced to form saturated fatty acid salts.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other metal salts can lead to the formation of different metal eicosatrienoates.
Major Products Formed:
Oxidation: Oxidized fatty acids.
Reduction: Saturated fatty acid salts.
Substitution: Metal eicosatrienoates.
Scientific Research Applications
cis-11,14,17-Eicosatrienoic acid sodium salt is used in various scientific research fields:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in cellular processes and its potential anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It is used in the formulation of specialized dietary supplements and in the cosmetic industry for its potential skin benefits.
Mechanism of Action
The mechanism of action of cis-11,14,17-Eicosatrienoic acid sodium salt involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It is also involved in the modulation of signaling pathways related to inflammation. The compound can inhibit the elongation and desaturation of fatty acids, thereby affecting the production of eicosanoids, which are signaling molecules involved in inflammatory responses.
Comparison with Similar Compounds
cis-5,8,11,14,17-Eicosapentaenoic acid sodium salt: Another omega-3 fatty acid salt with similar anti-inflammatory properties.
cis-11,14,17-Eicosatrienoic acid methyl ester: A methyl ester derivative of the same fatty acid.
cis-5,8,11,14-Eicosatetraenoic acid sodium salt: A related omega-6 fatty acid salt.
Uniqueness: cis-11,14,17-Eicosatrienoic acid sodium salt is unique due to its specific double bond configuration and its role as a precursor in the biosynthesis of other important fatty acids. Its specific biological activities and potential therapeutic applications also distinguish it from other similar compounds.
Properties
InChI |
InChI=1S/C20H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22);/b4-3-,7-6-,10-9-; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMHXNUWLUOYFC-IFNWOZJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585149 | |
Record name | PUBCHEM_16219318 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103302-16-5 | |
Record name | PUBCHEM_16219318 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.